molecular formula C22H23N3O5 B2431671 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 899746-79-3

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2431671
CAS No.: 899746-79-3
M. Wt: 409.442
InChI Key: RJYLQHYJSDYWLU-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a pyridazine ring substituted with an ethoxy group, a phenyl ring, and a benzamide moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the ethoxy group. The phenyl ring is then attached through a coupling reaction, and finally, the benzamide moiety is introduced with the methoxy groups.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Coupling Reaction: The phenyl ring is attached to the pyridazine ring through a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid derivative.

    Formation of Benzamide Moiety: The benzamide moiety is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide
  • N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and trimethoxybenzamide moiety differentiate it from similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-5-30-20-10-9-17(24-25-20)14-7-6-8-16(11-14)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h6-13H,5H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYLQHYJSDYWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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